2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine
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Overview
Description
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of oxadiazole are known to inhibit specific enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is unique due to its combination of pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7ClN4O |
---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7ClN4O/c13-10-9(2-1-5-15-10)12-16-11(17-18-12)8-3-6-14-7-4-8/h1-7H |
InChI Key |
RDIVRBIICQRLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
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